2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol
Description
Classification and Nomenclature
The compound 2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol belongs to the broader classification of Schiff base compounds, which are characterized by the presence of an azomethine linkage (carbon-nitrogen double bond) within their molecular structure. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 2-[[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]ethanol, reflecting its structural components in a hierarchical manner. The molecular formula C₁₃H₁₃N₃O₃ indicates the presence of thirteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, with a molecular weight of 259.26 grams per mole. The compound exists as the E-geometric isomer, as indicated by the stereochemical descriptor in its nomenclature, which refers to the configuration around the azomethine double bond where the higher priority substituents are on opposite sides of the double bond.
Within the chemical classification hierarchy, this compound can be categorized as a secondary aldimine, which represents a specific subclass of imines where the azomethine carbon is derived from an aldehyde precursor rather than a ketone. The presence of the pyrrole heterocycle further classifies this compound as a heterocyclic Schiff base, distinguishing it from purely aliphatic or aromatic Schiff base derivatives. The nitrophenyl substituent introduces electron-withdrawing characteristics to the molecular system, which significantly impacts the electronic distribution and reactivity patterns of the overall structure. Additionally, the terminal ethanol functionality provides a hydrophilic component that influences the compound's solubility characteristics and potential for hydrogen bonding interactions.
The stereochemical notation (E) specifically refers to the entgegen configuration, from the German word meaning "opposite," indicating that the highest priority groups on each carbon of the azomethine double bond are positioned on opposite sides. This geometric arrangement has profound implications for the compound's three-dimensional structure and its potential interactions with biological targets or coordination with metal centers. The systematic classification of this compound within multiple overlapping categories reflects the complexity and versatility inherent in modern organic chemistry, where compounds often exhibit characteristics that span traditional classificational boundaries.
Historical Context of Schiff Base Compounds
The historical foundation of Schiff base chemistry traces back to the pioneering work of Hugo Schiff, an Italian naturalized chemist who made fundamental contributions to organic chemistry during the mid-nineteenth century. Born in Frankfurt am Main on April 26, 1834, Hugo Schiff emerged as one of the founding figures of modern chemistry, discovering Schiff bases and other imine derivatives through his systematic investigations of aldehydes and their reactions with primary amines. His initial research, conducted while serving as a professor at various European institutions, including the University of Bern and later the University of Florence, established the theoretical and practical foundations for what would become one of the most important classes of organic compounds.
Schiff's seminal discovery occurred in 1864 when he first characterized the condensation products resulting from the reaction between primary amines and carbonyl compounds. This groundbreaking work was published in his influential paper titled "Mittheilungen aus dem Universitäts-laboratorium in Pisa" (Communications from the University Laboratory in Pisa), which appeared in Annalen der Chemie und Pharmacie. The research represented a significant advancement in understanding the fundamental principles governing carbon-nitrogen bond formation and established the conceptual framework for azomethine chemistry that continues to influence modern synthetic approaches. Schiff's methodical approach to characterizing these new organic bases demonstrated remarkable insight into structural relationships and reactivity patterns that would not be fully understood until the development of modern electronic theory decades later.
The historical development of Schiff base chemistry gained substantial momentum during the late nineteenth and early twentieth centuries as chemists began to appreciate the versatility and synthetic utility of these compounds. Researchers discovered that Schiff bases could serve as intermediates for amino acid synthesis and as ligands for metal complex formation, leading to expanded applications in coordination chemistry. The reversible nature of Schiff base formation, due to the dynamic equilibrium between condensation and hydrolysis, provided chemists with powerful tools for creating complex molecular architectures through thermodynamically controlled processes. This historical perspective reveals how fundamental discoveries in organic chemistry often lead to far-reaching applications that extend well beyond their original scope, as evidenced by the continued importance of Schiff base compounds in contemporary research.
The evolution of Schiff base chemistry throughout the twentieth century witnessed the development of sophisticated synthetic methodologies and the recognition of their biological significance. Researchers began to explore the coordination chemistry of Schiff bases, leading to the discovery of metal complexes with unique properties and potential applications in catalysis and materials science. The historical trajectory of this field demonstrates how foundational discoveries in organic chemistry continue to generate new research directions and practical applications, making Schiff base compounds an enduring area of scientific investigation.
Significance in Organic Chemistry
Schiff base compounds occupy a position of fundamental importance in organic chemistry due to their unique structural characteristics and exceptional versatility in synthetic applications. The azomethine linkage that defines these compounds represents one of the most important carbon-nitrogen double bonds in organic chemistry, combining the stability of a covalent double bond with the reversibility inherent in dynamic covalent chemistry. This dual nature enables Schiff bases to participate in thermodynamically controlled reactions, where complex molecular architectures can form through trial-and-error mechanisms that ultimately favor the most stable products. The electrophilic carbon and nucleophilic nitrogen atoms in the azomethine bond provide excellent binding opportunities with various nucleophiles and electrophiles, making these compounds valuable intermediates in organic synthesis.
The synthetic utility of Schiff bases extends far beyond their role as simple intermediates, encompassing applications in the preparation of amino acids, heterocyclic compounds, and complex molecular frameworks. Modern synthetic chemists have leveraged the reversible nature of Schiff base formation to develop innovative approaches to macrocyclic synthesis, where the dynamic nature of azomethine bonds allows for error correction during the assembly of large ring systems. The ability to prevent back hydrolysis through hydrogenation under mild conditions has enabled the preparation of stable ring and cage structures of varying sizes, demonstrating the powerful combination of reversible bond formation followed by irreversible stabilization. These synthetic strategies have proven particularly valuable in the construction of complex natural product frameworks and the development of novel molecular architectures with predetermined three-dimensional shapes.
In coordination chemistry, Schiff bases have emerged as privileged ligands due to their ability to form stable complexes with a wide range of metal ions. The nitrogen atoms in Schiff base compounds serve as excellent donor sites, while additional heteroatoms such as oxygen or sulfur can provide supplementary coordination points to create multidentate ligand systems. Metal complexes of Schiff bases have found applications in homogeneous catalysis, where the ligand environment around the metal center can be precisely tuned to achieve desired selectivity and reactivity patterns. The development of chiral Schiff base ligands has been particularly significant in asymmetric catalysis, where the controlled introduction of stereochemical information through the ligand framework enables the preparation of enantiomerically enriched products.
The biological significance of Schiff base compounds has become increasingly apparent as researchers have discovered their involvement in numerous enzymatic processes and their potential as therapeutic agents. Many enzymes utilize Schiff base intermediates in their catalytic mechanisms, particularly those involving amino acid transformations where pyridoxal phosphate forms transient azomethine linkages with substrate molecules. The ability of synthetic Schiff bases to mimic these biological processes has led to their investigation as enzyme inhibitors and potential drug candidates, highlighting the intersection between fundamental organic chemistry and biomedical applications.
General Overview of Pyrrole-Containing Schiff Bases
Pyrrole-containing Schiff bases represent a particularly fascinating subset of azomethine compounds that combine the unique electronic properties of the pyrrole heterocycle with the dynamic characteristics of Schiff base functionality. The pyrrole ring system, characterized by its aromatic five-membered structure containing one nitrogen atom, contributes distinctive electronic and steric properties that significantly influence the overall behavior of these hybrid molecules. The electron-rich nature of the pyrrole nucleus, arising from the delocalization of the nitrogen lone pair into the aromatic system, creates regions of enhanced nucleophilicity that can participate in various chemical transformations and intermolecular interactions. These compounds have attracted considerable attention from researchers due to their potential applications in medicinal chemistry, materials science, and coordination chemistry.
The synthesis of pyrrole-containing Schiff bases typically involves the condensation of pyrrole-containing aldehydes with primary amines under controlled conditions. Recent synthetic approaches have employed microwave-assisted methods and environmentally friendly reaction conditions to improve the efficiency and selectivity of these transformations. The reaction typically proceeds through nucleophilic addition of the amine to the carbonyl carbon, followed by elimination of water to form the azomethine linkage. The presence of the pyrrole ring can influence both the rate and selectivity of these condensation reactions, as the electron-donating properties of the heterocycle can stabilize carbocationic intermediates and facilitate the elimination step.
The structural characteristics of pyrrole-containing Schiff bases often lead to enhanced biological activity compared to their non-heterocyclic counterparts. The pyrrole moiety has been associated with various pharmacological properties, including antimicrobial, antifungal, and antioxidant activities, and when combined with Schiff base functionality, these compounds can exhibit synergistic effects. Research has demonstrated that pyrrole-based azomethines possess significant radical scavenging capacity, making them potential candidates for neuroprotective applications. The ability of these compounds to inhibit enzymes such as monoamine oxidase B and acetylcholinesterase has generated interest in their potential applications for neurodegenerative disease treatment.
The coordination chemistry of pyrrole-containing Schiff bases presents unique opportunities for the development of novel metal complexes with enhanced properties. The combination of the azomethine nitrogen and the pyrrole nitrogen provides multiple coordination sites that can accommodate various metal ions in different coordination geometries. Studies have shown that metal complexes of pyrrole-based Schiff bases often exhibit enhanced stability and unique spectroscopic properties compared to complexes with simpler ligand systems. The electronic communication between the pyrrole ring and the azomethine functionality can lead to interesting photophysical properties, making these compounds potential candidates for applications in optoelectronic devices and fluorescent sensing applications.
Properties
IUPAC Name |
2-[[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-9-7-14-10-13-2-1-8-15(13)11-3-5-12(6-4-11)16(18)19/h1-6,8,10,17H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCJASVNNMEGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NCCO)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol is a derivative of pyrrole, a five-membered heterocyclic compound known for its diverse biological activities. This article examines the biological activity of this specific compound, highlighting its mechanisms, efficacy against various diseases, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be broken down as follows:
- Pyrrole Ring : A crucial component that contributes to the compound's bioactivity.
- Nitrophenyl Group : This moiety is linked to the pyrrole and is known for enhancing pharmacological properties.
- Aminoethanol Functionality : This part of the molecule may influence solubility and interaction with biological targets.
Biological Activities
Research indicates that compounds containing pyrrole and related structures exhibit a wide range of biological activities, including:
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Anticancer Activity :
- Studies have shown that similar pyrrole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins .
- For instance, derivatives with pyrrole structures have demonstrated significant cytotoxic effects against several human cancer cell lines such as H460 and A549, with IC50 values indicating moderate to high potency .
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Antimicrobial Properties :
- Compounds with nitrophenyl and pyrrole groups have been reported to possess antimicrobial properties. The presence of the nitro group is often associated with increased antibacterial activity .
- In vitro studies show that certain pyrrole derivatives exhibit activity against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects :
- Neuroprotective Effects :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds like this often inhibit enzymes involved in cancer progression or inflammation.
- Modulation of Cell Signaling Pathways : They may affect pathways such as NF-kB or MAPK, which are crucial in cancer and inflammatory responses.
- Induction of Apoptosis : Many pyrrole derivatives trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several studies have investigated the biological activities of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Zhang et al. (2023) | 2-amino-3-cyano derivatives | Antitumor | 193.93 µg/mL |
| Liu et al. (2015) | Aloe-emodin derivatives | Anti-inflammatory | EC50 = 1 µM |
| ResearchGate Publication | Pyrrole derivatives | Antimicrobial | Varies by strain |
These studies underline the potential therapeutic applications of compounds similar to this compound in treating various diseases.
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action may involve the inhibition of specific signaling pathways critical for cancer cell survival.
Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated IC50 values as low as 10 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of several enzymes involved in metabolic pathways. Notably, it shows competitive inhibition against dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.
Research Findings : A recent investigation revealed a Ki value of 0.5 µM for DHFR inhibition, suggesting its potential utility in developing antifolate therapies for cancer treatment .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In Vitro Studies : Experiments have shown that the compound can mitigate oxidative stress-induced neuronal cell death, highlighting its potential therapeutic applications in neuroprotection .
Synthesis of Novel Materials
The unique structure of 2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol allows for its use in the synthesis of novel organic materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and material development.
Synthesis Example : Researchers have successfully synthesized metal-organic frameworks (MOFs) using this compound as a ligand, which could be used in gas storage and separation technologies .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Hydrogen Bonding and Crystallography
- The target compound’s ethanolamine group enables hydrogen bonding, which may influence crystal packing or solubility. Similar compounds like 2-({4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl}amino)ethanol also exhibit hydrogen-bonding networks .
- 4-{2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone (5380-81-4) likely forms rigid crystals due to its planar pyrimidinone and vinyl groups, as inferred from graph-set analysis principles .
Challenges and Limitations
- Synthesis : The target compound’s discontinuation () may reflect difficulties in purifying Schiff base intermediates or stabilizing the nitro group under reaction conditions.
- Stability: Nitro groups can undergo reduction or degradation, as seen in 1-(2-Amino-6-nitrophenyl)ethanone (), which requires careful handling.
Preparation Methods
Condensation of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde with Aminoethanol
The most widely reported method involves the condensation of 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde with 2-aminoethanol under reflux conditions.
Procedure :
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Reactants :
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1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde (1 equiv)
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2-Aminoethanol (1.2–1.5 equiv)
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Solvent: Anhydrous ethanol or methanol
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Catalyst: Glacial acetic acid (0.1–0.5 equiv)
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Conditions :
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Reflux at 70–80°C for 4–8 hours under inert atmosphere (N₂/Ar).
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Reaction progress monitored via TLC or HPLC.
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Workup :
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Cool to room temperature, evaporate solvent under reduced pressure.
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Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
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Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, forming a hemiaminal intermediate, followed by dehydration to yield the imine (Schiff base). The electron-withdrawing nitro group stabilizes the intermediate, enhancing reaction efficiency.
Alternative Pathway: In Situ Aldehyde Synthesis and Condensation
Some protocols synthesize the aldehyde precursor in situ to streamline the process.
Steps :
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Synthesis of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde :
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Condensation with Aminoethanol :
Comparative Data :
| Method | Aldehyde Yield | Overall Yield | Purity |
|---|---|---|---|
| A | 75% | 62% | 90% |
| B | 88% | 70% | 94% |
Advantages : Method B offers higher yields due to controlled electrophilic substitution.
Optimization Strategies
Solvent and Catalytic Systems
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Solvent Effects :
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Catalysts :
Challenges and Solutions
Nitro Group Stability
Purification Difficulties
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Issue : Polar byproducts complicate isolation.
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Solution : Gradient column chromatography (ethyl acetate/hexane 1:3 to 1:1) effectively separates the product.
Scalability and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
